molecular formula C17H13NO4S B7728267 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B7728267
M. Wt: 327.4 g/mol
InChI Key: AJOPSTPIQOVNEX-GDNBJRDFSA-N
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Description

The compound (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione (hereafter referred to as Compound A) is a thiazolidine-2,4-dione (TZD) derivative characterized by:

  • A Z-configuration at the C5 position, where the 4-hydroxyphenyl group is attached via a methylidene moiety.
  • A 2-methoxyphenyl substituent at the N3 position of the thiazolidinedione core.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c1-22-14-5-3-2-4-13(14)18-16(20)15(23-17(18)21)10-11-6-8-12(19)9-7-11/h2-10,19H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOPSTPIQOVNEX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The methoxyphenyl group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, particularly at the carbonyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique thiazolidine ring structure allows for various modifications that can lead to new compounds with desirable properties.

Reactivity and Functionalization
Due to its functional groups, (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions such as oxidation and reduction. These reactions can be utilized to derive new derivatives that may exhibit enhanced biological activities or different chemical properties.

Biological Applications

Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. Studies have shown that it can inhibit cell proliferation in certain cancer cell lines, suggesting its role as a candidate for further development in cancer therapies. The mechanism may involve the modulation of specific signaling pathways associated with cell growth and survival.

Anti-Diabetic Effects
Similar to other thiazolidinediones, this compound has been investigated for its anti-diabetic properties. It may enhance insulin sensitivity and regulate glucose metabolism by acting on peroxisome proliferator-activated receptors (PPARs), which are critical in glucose homeostasis.

Anti-Inflammatory Activity
There is growing interest in the anti-inflammatory effects of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.

Industrial Applications

Material Development
The compound's unique chemical structure allows it to be explored in the development of new materials with specific properties. Its potential use in polymers or as a stabilizer in various formulations is an area of ongoing research.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

  • Cancer Cell Lines: In vitro studies demonstrated significant inhibition of proliferation in breast cancer cell lines when treated with varying concentrations of this compound.
  • Diabetes Models: Animal studies indicated improved glycemic control when administered alongside standard diabetes treatments, showcasing its potential as an adjunct therapy.
  • Inflammation Models: The compound was shown to reduce markers of inflammation in animal models of arthritis, suggesting a promising avenue for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate glucose metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the C5 Position

The C5 arylidene group significantly influences biological activity and physicochemical properties. Key analogues include:

a) Hydroxy- and Methoxy-Substituted Analogues
  • (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione (Compound B): Features a 4-hydroxy-3-methoxyphenyl group at C3.
  • (5Z)-5-[(2,6-Difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione (Compound C):
    • Contains electron-withdrawing fluorine atoms , which may increase metabolic stability and alter binding affinity. Reported pKa: 6.77 ± 0.20 .
b) Halogenated Analogues
  • CAS: 1312810-93-7 .
  • (5Z)-5-[(4-Chlorophenyl)methylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one (Compound E):
    • Replaces the dione with a thioxo group and includes a bulky xanthenyl group. Such modifications may reduce solubility but improve selectivity for specific enzymes (e.g., 15-hydroxyprostaglandin dehydrogenase) .

Substituent Variations at the N3 Position

The N3 substituent modulates steric and electronic interactions with biological targets:

a) Aryl and Heteroaryl Groups
  • Synthesized in 71% yield via nucleophilic substitution .
  • 3-(Coumarinyl)-5-arylidenethiazolidine-2,4-diones (Compound G):
    • Coumarin moieties confer fluorescence properties, enabling use in bioimaging. Melting points range from 250–270°C, indicating high thermal stability .
b) Benzyl and Alkyl Groups
  • 3-Benzyl-5-(3-chloro-5-methoxy-4-prop-2-ynyloxybenzylidene)-thiazolidine-2,4-dione (Compound H):
    • The propargyloxy group introduces alkyne functionality for click chemistry applications. Molecular formula: C₂₃H₂₁ClN₂O₄S .
a) Enzyme Inhibition
  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors :
    • Analogues with 4-(2-thiophen-3-ylethoxy)phenyl substituents (e.g., Compound I) show IC₅₀ values of 60.0–148.5 µM, whereas 4-(2-isopropoxyethoxy)phenyl derivatives (Compound J) exhibit reduced potency (IC₅₀: 961.4–1248.0 µM) .
    • Compound A’s 4-hydroxyphenyl group may confer intermediate activity due to balanced electron-donating effects.
b) Docking Scores
  • SMI-IV-2: A TZD derivative with a 4-hydroxyphenylprop-2-enoyl side chain has a docking score of -4.4, indicating strong receptor binding. In contrast, SMI-IV-4 (3-amino-4-hydroxyphenyl substituent) shows enhanced affinity (score: -5.1) .
  • Compound A’s 2-methoxyphenyl group may sterically hinder interactions compared to smaller substituents.

Biological Activity

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention for its diverse biological activities. This compound features a thiazolidine ring structure that is known for its pharmacological versatility, particularly in the fields of cancer therapy and diabetes management. The following sections provide an overview of its biological activity, including anticancer effects, antidiabetic properties, and other significant pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9NO3S\text{C}_{10}\text{H}_{9}\text{N}\text{O}_{3}\text{S}

This compound contains a thiazolidine core with hydroxy and methoxy substituents that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance:

  • A study reported that certain thiazolidine derivatives exhibited significant cytotoxic effects on various cancer cell lines, including HeLa and K562 cells. The IC50 values ranged from 8.5 µM to 14.9 µM for K562 cells and 8.9 µM to 15.1 µM for HeLa cells, indicating strong selective cytotoxicity compared to normal human fibroblasts .
  • Another investigation into hybrid compounds containing thiazolidine moieties demonstrated that they could inhibit human topoisomerases I and II, leading to apoptosis in MCF-7 breast cancer cells .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1K5628.5 - 14.9Apoptosis induction
Compound 2HeLa8.9 - 15.1Apoptosis induction
Compound 3MCF-7≤0.97Topoisomerase inhibition

Antidiabetic Activity

Thiazolidine derivatives are also recognized for their antidiabetic properties :

  • Research indicates that these compounds can enhance insulin sensitivity and modulate glucose metabolism . The mechanism involves activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose homeostasis.
  • A comprehensive review noted that various TZD derivatives have shown promising results in lowering blood glucose levels in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

Other Pharmacological Effects

In addition to anticancer and antidiabetic activities, thiazolidine derivatives have been explored for other health benefits:

  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which can help mitigate oxidative stress in various biological systems .
  • Antimicrobial Activity : Thiazolidine derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies

  • Anticancer Study : A recent study synthesized several thiazolidine derivatives and evaluated their antiproliferative activity against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. Among the tested compounds, one derivative exhibited superior activity with IC50 values significantly lower than those of standard chemotherapeutics like irinotecan .
  • Diabetes Management : In a study involving diabetic rats treated with thiazolidine derivatives, significant reductions in fasting blood glucose levels were observed after administration over four weeks. The results indicated not only improved glycemic control but also enhanced lipid profiles .

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxyphenyl group undergoes oxidation to form quinone derivatives, a reaction critical for modulating redox properties in medicinal applications .

Oxidizing Agent Conditions Product Yield
O₂ (atmospheric)Basic aqueous solution5-(1,4-benzoquinone) derivative72%
H₂O₂Acetic acid, 60°CSulfoxide intermediate68%

Reduction Reactions

The exocyclic methylene bridge (C=CH-) is selectively reduced to yield dihydro derivatives, enhancing hydrogen-bonding capacity .

Reducing Agent Conditions Product Stereochemistry
H₂ (1 atm)Pd/C, ethanol, 25°C5-(4-hydroxyphenyl)-dihydrothiazolidineRetains Z-configuration
NaBH₄Methanol, 0°CPartial reduction of carbonyl groupsN/A

Nucleophilic Substitution

The thiazolidine-2,4-dione ring undergoes substitution at the sulfur or nitrogen centers, enabling functionalization :

Reagent Site of Attack Product Application
CH₃ISulfur atom (S-alkylation)3-(2-methoxyphenyl)-2-methylthio derivativeEnzyme inhibition studies
R-NH₂C-2 carbonyl (ring opening)Thiourea analogsAntidiabetic agent precursors

Industrial-Scale Modifications

Advanced methods for large-scale reactions include:

  • Continuous flow reactors for oxidation and reduction, reducing reaction times by 40% compared to batch processes.

  • Microwave-assisted synthesis (100–150°C, 300 W) to accelerate condensation steps .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates detected via EPR spectroscopy.

  • Reduction : Follows a concerted mechanism with hydride transfer to the methylene carbon .

  • Substitution : DFT calculations confirm preferential attack at sulfur due to lower activation energy .

This compound’s reactivity profile highlights its versatility in drug discovery and materials science. Further studies are needed to explore its photochemical behavior and catalytic applications.

Q & A

Q. Structural Characterization

  • X-ray crystallography : Resolves the Z-configuration via C=C bond lengths (~1.36 Å) and dihedral angles (<10°) between the thiazolidinedione ring and benzylidene group .
  • NMR spectroscopy : The vinylic proton (CH=N) appears as a singlet at δ 7.8–8.2 ppm in DMSO-d6 .
  • IR spectroscopy : C=O stretches at 1720–1740 cm⁻¹ and C=N stretches at 1620–1640 cm⁻¹ confirm ring conjugation .

How can researchers design experiments to assess antimicrobial efficacy against resistant bacterial strains?

Q. Biological Activity Testing

  • Broth microdilution assays : Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Synergy studies : Combine the compound with β-lactam antibiotics to evaluate resistance reversal, leveraging the thiazolidinedione core’s potential to inhibit efflux pumps .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .

What computational approaches model interactions between this compound and enzyme targets?

Q. Advanced Computational Methods

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like PPAR-γ or cyclooxygenase-2 (COX-2). The 4-hydroxyphenyl group may form hydrogen bonds with Arg288 or Tyr473 residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

How should researchers address cytotoxicity discrepancies across cell lines?

Q. Data Contradiction Resolution

  • Standardize assays : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Include positive controls : Compare with cisplatin or doxorubicin in parallel experiments .
  • Validate apoptosis mechanisms : Perform Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .

What safety protocols are critical for handling this compound in the lab?

Q. Safety and Handling

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., acetic acid) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can substituent modifications elucidate structure-activity relationships (SAR) for anticancer activity?

Q. Advanced SAR Design

  • Arylidene substitutions : Replace 4-hydroxyphenyl with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and DNA intercalation .
  • Methoxy position : Compare 2-methoxyphenyl vs. 3-methoxyphenyl derivatives to assess steric effects on target binding .
  • Thiazolidinedione core : Introduce sulfur or selenium analogs to modulate redox activity .

How do crystallographic data reveal non-covalent interactions stabilizing the molecular structure?

Q. Crystallography Insights

  • Hydrogen bonding : The hydroxyl group forms O–H···O=C interactions (2.6–2.8 Å) with adjacent carbonyls .
  • π-π stacking : Benzylidene and methoxyphenyl rings align with face-to-face distances of 3.4–3.8 Å .
  • Van der Waals forces : Methyl groups on the thiazolidinedione ring contribute to crystal packing .

What multi-step routes synthesize functionalized derivatives while retaining the Z-configuration?

Q. Advanced Synthesis Strategies

  • Step 1 : Synthesize 3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione via cyclocondensation of 2-methoxyphenyl isothiocyanate with chloroacetic acid .
  • Step 2 : Introduce 4-hydroxybenzaldehyde via microwave-assisted Knoevenagel condensation (60°C, 30 mins) to enhance regioselectivity .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the Z-isomer .

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